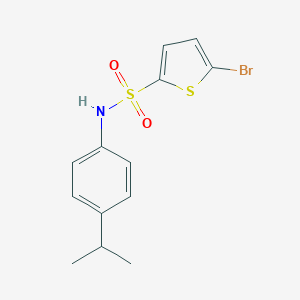

![molecular formula C16H13BrClF3N2O3S B296933 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296933.png)

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as BAY 43-9006 or sorafenib, which is a targeted therapy drug used for the treatment of cancer, particularly liver, kidney, and thyroid cancers.

Mécanisme D'action

Sorafenib exerts its anticancer effects by inhibiting the activity of RAF kinases, which are upstream regulators of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell growth, differentiation, and survival. In addition, sorafenib inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Biochemical and Physiological Effects:

Sorafenib has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It also inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors and increasing the secretion of anti-angiogenic factors. Sorafenib has been reported to have immunomodulatory effects by enhancing the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments, including its high potency, specificity, and selectivity for RAF kinases and other protein kinases. It also has a long half-life and can be administered orally, making it convenient for preclinical and clinical studies. However, sorafenib has some limitations, including its potential toxicity and adverse effects, such as hand-foot skin reaction, diarrhea, hypertension, and fatigue.

Orientations Futures

There are several future directions for the research on sorafenib, including the development of new formulations and delivery systems to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to sorafenib and guide its clinical use. In addition, the combination of sorafenib with other targeted therapies, immunotherapies, or chemotherapy agents is being explored to enhance its anticancer effects. Finally, the role of sorafenib in the prevention and treatment of cancer metastasis and recurrence is an important area for future investigation.

Conclusion:

In conclusion, 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with potent anticancer properties. Its mechanism of action involves the inhibition of RAF kinases, VEGFR, and PDGFR, which are essential for cancer cell survival, proliferation, and angiogenesis. Sorafenib has been approved for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. Future research on sorafenib should focus on the development of new formulations and delivery systems, identification of biomarkers, combination with other therapies, and prevention of cancer metastasis and recurrence.

Méthodes De Synthèse

The synthesis method of 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves several steps. It starts with the reaction of 4-bromoaniline with methylsulfonyl chloride to obtain 4-bromo(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Applications De Recherche Scientifique

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its anticancer properties. It inhibits the activity of several protein kinases, including RAF kinases, which play a crucial role in cancer cell proliferation, survival, and angiogenesis. Sorafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma.

Propriétés

Formule moléculaire |

C16H13BrClF3N2O3S |

|---|---|

Poids moléculaire |

485.7 g/mol |

Nom IUPAC |

2-(4-bromo-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C16H13BrClF3N2O3S/c1-27(25,26)23(12-5-3-11(17)4-6-12)9-15(24)22-14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3,(H,22,24) |

Clé InChI |

STSPJINZEXYLAJ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br |

SMILES canonique |

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide](/img/structure/B296850.png)

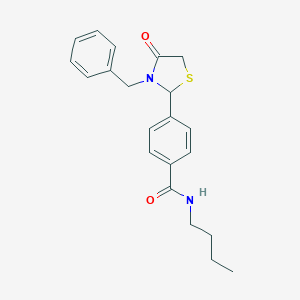

![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)

![N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B296857.png)

![2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296858.png)

![N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296860.png)

![4-ethoxy-N-[4-(4-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B296862.png)

![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296863.png)

![2-[2,5-dichloro(methylsulfonyl)anilino]-N-mesitylacetamide](/img/structure/B296865.png)

![N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296869.png)

![N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide](/img/structure/B296872.png)

![2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296873.png)